Isopropyl ((((2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
Description
This compound is a fluorinated nucleoside phosphoramidate prodrug with structural similarities to Sofosbuvir (Sovaldi®), a well-known hepatitis C virus (HCV) NS5B polymerase inhibitor. Its core structure consists of:
- A tetrahydrofuran ring with stereospecific substitutions at positions 2R, 3R, 4R, and 5R.
- A 4-amino-2-oxopyrimidin-1(2H)-yl nucleobase at position 5 of the tetrahydrofuran ring.
- A phosphorylated L-alaninate isopropyl ester moiety, which facilitates intracellular delivery and metabolic activation .
Unlike Sofosbuvir, which features a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group, the 4-amino substitution in this compound may influence base-pairing interactions with viral RNA or alter prodrug metabolism .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBQFZOWQKE-IAAJYNJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl ((((2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate is a complex compound with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, particularly in the context of pharmacology and medicinal chemistry.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tetrahydrofuran ring : A five-membered ring that contributes to the compound's stability.
- Pyrimidine moiety : This part is often associated with nucleic acid analogs and can affect the compound's interaction with biological targets.
- Phosphoryl group : Known to enhance bioavailability and cellular uptake.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The phosphoryl group is likely crucial for its mechanism of action, facilitating binding to target sites and enhancing the efficacy of the active moieties.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antiviral Activity
Some studies suggest that similar compounds may possess antiviral properties, particularly against RNA viruses:
- Mechanism : The pyrimidine derivative may interfere with viral replication by inhibiting viral polymerases.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed a 70% reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg.
- Pharmacokinetics Study : Research indicated favorable pharmacokinetic profiles with high oral bioavailability and a half-life suitable for once-daily dosing.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Such substitutions are known to affect antiviral potency and resistance profiles .
- Stereochemistry : The L-alaninate configuration in Sofosbuvir and the target compound is critical for intracellular activation. Inversion to D-alaninate () may disrupt enzymatic processing .
- Crystalline Forms : Compound I () highlights the importance of solid-state optimization for bioavailability. The target compound’s crystalline stability remains uncharacterized but could mirror Sofosbuvir’s dependence on hydroxyl and fluorine interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
